Cas no 61470-70-0 ([3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid)

[3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid structure
61470-70-0 structure
Nome del prodotto:[3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid
Numero CAS:61470-70-0
MF:C15H17N4O6P
MW:380.292443990707
CID:954549
PubChem ID:109090

[3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl]azo]phenyl]phosphonic acid
    • (3-((5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo)phenyl)phosphonic acid
    • 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-((3-phosphonophenyl)azo)-3-pyridinecarboxamide
    • Phosphonic acid, (3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)azo)phenyl)-
    • Phosphonic acid, P-(3-(2-(5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl)diazenyl)phenyl)-
    • P-[3-[2-[5-(Aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]phenyl]phosphonic acid
    • Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl]azo]phenyl]-
    • DTXSID9069475
    • EINECS 262-809-7
    • P9XTU9S3VH
    • 61470-70-0
    • Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-
    • LGBJQFMEYYVAHH-UHFFFAOYSA-N
    • NS00034696
    • WJPDXHREZGGNEI-UHFFFAOYSA-N
    • Phosphonic acid, P-[3-[2-[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]diazenyl]phenyl]-
    • Inchi: InChI=1S/C15H17N4O6P/c1-3-19-14(21)11(13(16)20)8(2)12(15(19)22)18-17-9-5-4-6-10(7-9)26(23,24)25/h4-7,21H,3H2,1-2H3,(H2,16,20)(H2,23,24,25)
    • Chiave InChI: LGBJQFMEYYVAHH-UHFFFAOYSA-N
    • Sorrisi: CCN1C(=C(C(=C(C1=O)N=NC2=CC(=CC=C2)P(=O)(O)O)C)C(=O)N)O

Proprietà calcolate

  • Massa esatta: 380.08871
  • Massa monoisotopica: 380.088571
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 5
  • Complessità: 740
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.3
  • Superficie polare topologica: 162

Proprietà sperimentali

  • Densità: 1.6
  • Punto di ebollizione: 673.4°C at 760 mmHg
  • Punto di infiammabilità: 361.1°C
  • Indice di rifrazione: 1.688
  • PSA: 165.88
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.